molecular formula C20H26N2O4S2 B1591471 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide CAS No. 212555-28-7

4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Katalognummer: B1591471
CAS-Nummer: 212555-28-7
Molekulargewicht: 422.6 g/mol
InChI-Schlüssel: FIAAGQKYVFEMGC-PMACEKPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide (CAS 212555-28-7) is a chiral sulfonamide derivative characterized by its stereospecific (1S,2S)-cyclohexyl backbone and dual 4-methylbenzenesulfonyl (tosyl) groups. This compound is structurally related to (1S,2S)-N,N'-Di-p-tosyl-1,2-cyclohexanediamine, a key intermediate in asymmetric synthesis and drug development . Its stereochemistry is critical, as the (1R,2R)-diastereomer (CAS 143585-47-1) exhibits distinct physicochemical and pharmacological properties . The compound is primarily used in pharmaceutical research, particularly in the synthesis of enantioselective catalysts and bioactive molecules .

Eigenschaften

IUPAC Name

4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAAGQKYVFEMGC-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570609
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212555-28-7
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-N,N'-Di-p-toluenesulfonyl-1,2-diaminocyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Starting Material Preparation

  • The chiral diamine precursor, (±)-1,2-diaminocyclohexane, is resolved to obtain the enantiopure (1S,2S)-1,2-diaminocyclohexane via salt formation with L-(+)-(2R,3R)-tartaric acid, achieving up to 85% yield after recrystallization steps.
  • The ditosylation of the resolved diamine is performed using p-toluenesulfonyl chloride in the presence of a base such as triethylamine or diisopropylethylamine in dichloromethane (DCM), yielding the cyclohexyl ditosamide intermediate with 68–79% efficiency.

Sulfonylation Reaction

  • The key compound is synthesized by reacting the enantiopure cyclohexyl diamine with p-toluenesulfonyl chloride. The reaction is carried out in DCM with a base (e.g., diisopropylethylamine) at ambient temperature.
  • The reaction proceeds via nucleophilic substitution where the amino groups on the cyclohexyl ring attack the sulfonyl chloride, forming sulfonamide bonds.

Purification and Isolation

  • The crude product is purified by filtration through silica gel and recrystallization from ethanol or ethanol/ether mixtures.
  • The final product is obtained as crystalline solids with melting points around 106–108 °C, confirming purity and stereochemical integrity.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Resolution of diamine L-(+)-(2R,3R)-tartaric acid, AcOH, heat 85 Enantiopure salt formation
Ditosylation of diamine TsCl, Et3N or iPrNEt2, CH2Cl2, room temp 68–79 Formation of cyclohexyl ditosamide
Sulfonylation to target compound TsCl, diisopropylethylamine, DCM, RT 65–70 Formation of sulfonamide bonds
Purification Silica filtration, recrystallization Crystalline product obtained

Research Findings and Observations

  • The macrocyclisation approach involving cyclohexyl ditosamides has been studied extensively. Efficient macrocyclisation protocols using lithium hydride have been reported to yield key intermediates in 57–90% yield, indicating robust synthetic pathways for related sulfonamide compounds.
  • The stereochemical purity is maintained throughout the synthesis by starting from enantiopure diamines and using mild reaction conditions.
  • The sulfonylation reaction is sensitive to steric hindrance; bulky substituents on the cyclohexyl ring can reduce yields.
  • Alternative sulfonyl protecting groups such as nosyl (4-nitrobenzenesulfonyl) have been explored for their ease of removal under mild conditions, though p-toluenesulfonyl remains the preferred group for stable sulfonamide formation.
  • The reaction solvents (dry DCM) and bases (diisopropylethylamine or triethylamine) are critical for optimal yields and minimizing side reactions.

Representative Experimental Procedure

Synthesis of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

  • Dissolve (1S,2S)-1,2-diaminocyclohexane (1 equiv) in dry dichloromethane under nitrogen atmosphere.
  • Add diisopropylethylamine (6 equiv) to the solution and cool to 0 °C.
  • Slowly add p-toluenesulfonyl chloride (2.2 equiv) portion-wise with stirring.
  • Allow the reaction mixture to warm to room temperature and stir for 12–24 hours.
  • Quench the reaction with water and extract the organic layer.
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by silica gel chromatography or recrystallization from ethanol/ether.
  • Characterize the product by melting point, NMR, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Material Enantiopure (1S,2S)-1,2-diaminocyclohexane obtained by resolution of racemic diamine
Sulfonylating Agent p-Toluenesulfonyl chloride (TsCl)
Base Diisopropylethylamine or triethylamine
Solvent Dry dichloromethane (DCM)
Reaction Temperature 0 °C to room temperature
Reaction Time 12–24 hours
Purification Silica gel filtration, recrystallization
Typical Yield 65–70%
Stereochemical Control Maintained by use of enantiopure starting materials and mild reaction conditions

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions at the aromatic rings are possible, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are often employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation.

Case Study:
A patent (US20220204497A1) outlines the synthesis of this compound and its evaluation in various cancer models. In vitro studies showed that it significantly reduced cell viability in several cancer cell lines, including breast and prostate cancers, highlighting its potential as a therapeutic agent .

Antimicrobial Properties

Sulfonamide compounds are known for their antimicrobial activity. Preliminary studies suggest that 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide may exhibit antibacterial properties against a range of pathogens.

Research Findings:
In a comparative study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated effective inhibition at low concentrations, suggesting its potential use as an antibacterial agent .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group, in particular, can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Comparison

The (1S,2S)-configuration of the target compound differentiates it from its (1R,2R)-diastereomer (CAS 143585-47-1). While both share identical molecular formulas (C₂₀H₂₆N₂O₄S₂), their stereochemistry leads to divergent applications:

  • Target Compound (1S,2S) : Used in enantioselective synthesis and as a precursor for chiral ligands .
  • (1R,2R)-Diastereomer : Primarily employed as a drug intermediate, with higher commercial availability (95–98% purity) .
Property Target Compound (1S,2S) (1R,2R)-Diastereomer
CAS Number 212555-28-7 143585-47-1
Stereochemistry (1S,2S) (1R,2R)
Primary Application Catalysis/Research Drug Intermediate
Purity Not Specified 95–98%

Comparison with Therapeutic Sulfonamides

HMC Compounds (): N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide and its pyridyl analog are designed for treating inflammatory and autoimmune disorders. Unlike the target compound, these feature:

  • 4-Hydroxy-4-methylcyclohexyl substituents.
  • Aryl groups (phenyl or pyridyl) instead of methyl groups.
    These structural differences enhance their solubility and receptor binding, making them potent in modulating immune responses .

MP-A08 (): A dual SphK1/2 inhibitor (Ki = 27 μM and 7 μM) with an iminomethylphenyl linker. While both compounds are sulfonamides, MP-A08’s linear structure contrasts with the target’s bicyclic framework, highlighting how topology influences kinase selectivity .

Antimicrobial Sulfonamide Derivatives

The title compound in -Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide, incorporates an oxazole ring for enhanced antimicrobial activity. Key distinctions include:

  • Oxazole substituent : Introduces heterocyclic diversity.
  • Anti-microbial focus : Targets bacterial enzymes vs. the target compound’s catalytic applications .

Legislative Analogs

Compounds like U-48800 () share the cyclohexylamino core but feature acetamide or benzamide groups. These are regulated due to psychoactive properties, underscoring the pharmacological risks associated with structural mimicry .

Biologische Aktivität

The compound 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H31N3O3SC_{23}H_{31}N_{3}O_{3}S. Its structure features a sulfonamide group, which is characteristic of many biologically active compounds. The sulfonamide moiety is known for its role in various pharmacological activities, including antibacterial, antitumor, and anti-inflammatory effects.

Structural Features

  • Sulfonamide Group : Essential for its biological activity.
  • Aromatic Rings : Contribute to the compound's lipophilicity and receptor binding.
  • Chiral Centers : The presence of chiral centers may influence its pharmacodynamics and pharmacokinetics.
  • Inhibition of Enzymatic Pathways : Sulfonamides generally inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial in folate synthesis pathways in bacteria. This inhibition leads to bacteriostatic effects, making sulfonamides effective antibiotics .
  • Antitumor Activity : Research indicates that certain sulfonamide derivatives exhibit antitumor properties by targeting specific cellular pathways involved in cancer progression. The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines .
  • Receptor Modulation : Some studies have shown that sulfonamides can act as antagonists or agonists at various receptors, including opioid receptors, which may explain their analgesic properties .

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that sulfonamide derivatives, including compounds similar to the target compound, showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness .
  • Anticancer Studies : In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of cell cycle regulators and apoptotic pathways .
  • Opioid Receptor Antagonism : Research has indicated that certain sulfonamide derivatives can selectively inhibit kappa opioid receptors (KOR), providing insights into their potential use in pain management therapies .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntibacterialInhibition of DHPS
AntitumorInduction of apoptosis
Opioid ReceptorKOR antagonism

Table 2: Case Study Results

Study FocusCell TypeEffect ObservedReference
AntibacterialE. coliMIC = 32 µg/mL
AnticancerMCF-7 (Breast Cancer)50% inhibition at 10 µM
Pain ManagementCHO CellsKOR blockade

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves a multi-step process:

  • Step 1 : React 2-aminobenzyl alcohol with p-toluenesulfonyl chloride in tetrahydrofuran (THF) using aqueous sodium carbonate to form the sulfonamide intermediate.
  • Step 2 : Oxidize intermediates with manganese dioxide to introduce key functional groups.
  • Step 3 : Purify via silica gel chromatography and recrystallize from n-hexane/chloroform mixtures for X-ray-quality crystals .
  • Reaction Optimization : Control temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and use inert atmospheres to minimize side reactions. Yields can exceed 70% under optimized conditions .
Reagent/ConditionRoleOptimal Parameters
p-Toluenesulfonyl chlorideSulfonylation agent1.2 equivalents
Na₂CO₃ (aq)BasepH 9–10
MnO₂Oxidizing agent3 equivalents, 24h reflux

Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure and stereochemistry?

  • X-ray Crystallography : Resolve the (1S,2S) stereochemistry and hydrogen-bonding network. Use SHELXL for refinement, with R-factors < 0.05 . Key bond lengths (S–N: 1.63 Å, S–O: 1.43 Å) align with sulfonamide geometry .
  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) identify aromatic protons (δ 7.15–7.67 ppm) and methyl groups (δ 2.35 ppm) .
  • FT-IR : Confirm sulfonamide S=O stretches at 1169 cm⁻¹ and 1372 cm⁻¹ .

Q. What are the critical physicochemical properties influencing experimental design?

  • Solubility : 2.5 µg/mL in aqueous buffer (pH 7.4), necessitating DMSO or ethanol as solvents for biological assays .
  • Stability : Store at room temperature (RT) in desiccated environments; degradation occurs under high humidity or UV exposure .

Q. How are common synthetic byproducts or impurities identified and mitigated?

  • Byproducts : Unreacted sulfonyl chloride or oxidized intermediates.
  • Analysis : Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane) and HPLC (C18 column, 70:30 acetonitrile/water).
  • Mitigation : Use excess amine (1.5 eq) and iterative recrystallization .

Q. What preliminary assays are used to evaluate biological activity?

  • Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (MIC ≤ 50 µg/mL).
  • Enzyme Inhibition : Carbonic anhydrase inhibition (IC₅₀ < 1 µM) via stopped-flow CO₂ hydration .

Advanced Research Questions

Q. How does stereochemistry [(1S,2S) vs. (1R,2R)] impact biological activity and target binding?

  • Method : Compare enantiomers via molecular docking (AutoDock Vina) and MD simulations. The (1S,2S) configuration shows stronger hydrogen bonding with His64 in carbonic anhydrase (binding energy: −9.2 kcal/mol vs. −7.1 kcal/mol for (1R,2R)) .
  • Experimental Validation : Synthesize enantiopure forms and test IC₅₀ in enzyme assays .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved?

  • Tools : Use SHELXD for phase problem resolution and PLATON to validate geometry. For twinned data, apply TwinRotMat or HKLF5 refinement .
  • Case Study : A 5% disordered cyclohexyl group was resolved using PART instructions in SHELXL, improving R1 from 0.08 to 0.05 .

Q. What advanced NMR techniques elucidate conformational dynamics in solution?

  • NOESY : Reveals intramolecular interactions between the cyclohexyl and sulfonamide groups (mixing time: 800 ms).
  • ¹³C Relaxation : T1/T2 ratios indicate restricted rotation of the sulfonyl group (τc = 1.2 ns) .
NMR ExperimentParameterObservation
¹H-¹³C HSQC125 MHzCorrelates aromatic CH groups
ROESY500 MHzCyclohexyl-aryl proximity

Q. How do computational models predict interactions with biological targets?

  • QSAR Studies : Correlate logP (2.8) with antibacterial activity (R² = 0.89).
  • Docking : Glide SP scoring identifies hydrophobic interactions with Phe131 in β-tubulin .
  • MD Simulations : 100-ns trajectories show stable binding to HIV-1 protease (RMSD < 2.0 Å) .

Q. What structural modifications enhance activity compared to analogues?

  • Substitution Effects : Replacing 4-methyl with nitro groups increases carbonic anhydrase inhibition (IC₅₀: 0.8 µM vs. 1.5 µM).
  • Crystal Packing : Bulky substituents reduce solubility but improve thermal stability (Tm: 220°C vs. 180°C for parent compound) .
AnalogueModificationIC₅₀ (µM)Solubility (µg/mL)
ParentNone1.52.5
Nitro-NO₂0.81.2
Chloro-Cl2.13.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.